4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one
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Overview
Description
4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one is a complex organic compound that features a quinoline moiety linked to a piperazine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with a piperazine derivative through a carbonylation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazine-1-carbaldehyde
- 4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazine-1-carboxamide
Uniqueness
4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoline and piperazine moieties contribute to its versatility and potential for various applications .
Properties
Molecular Formula |
C20H16FN3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperazin-2-one |
InChI |
InChI=1S/C20H16FN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25) |
InChI Key |
BVKAURCZHTXJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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